

An In-depth Technical Guide to 4-Bromopicolinamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromopicolinamide

Cat. No.: B1331220

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Abstract: This technical guide provides a comprehensive overview of **4-Bromopicolinamide**, a key heterocyclic building block in modern chemistry. The document delves into its chemical identity, physicochemical properties, spectroscopic profile, synthesis, and reactivity. Furthermore, it explores its applications in research and drug development, outlines critical safety and handling protocols, and presents an exemplary experimental workflow. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile compound.

Core Chemical Identity and Properties

4-Bromopicolinamide is a substituted pyridine derivative. The presence of a bromine atom, an amide functional group, and a pyridine ring makes it a valuable and versatile intermediate for synthesizing a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its strategic functionalization allows for diverse chemical transformations.

The fundamental identifiers and properties of **4-Bromopicolinamide** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	62150-46-3	[1][2][3]
Molecular Formula	C ₆ H ₅ BrN ₂ O	[1][2][3]
Molecular Weight	201.02 g/mol	[1][2][3]
IUPAC Name	4-bromopyridine-2-carboxamide	[3]
Synonyms	4-Bromo-2-pyridinecarboxamide, 4-Bromopicolinamide	[3]
Physical Description	Solid, crystalline powder	[4]
Melting Point	165 - 169 °C	
SMILES	<chem>C1=CN=C(C=C1Br)C(=O)N</chem>	[1][3]
InChIKey	HOKMIQUAXGAICH- UHFFFAOYSA-N	[3]

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// Atom nodes
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// Substituent nodes
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C2 -> C3 [label="", style=double];
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// Substituent bonds
C2 -> C7 [label="", style=solid];
C7 -> O8 [label="", style=double];
C7 -> N9 [label="", style=solid];
C4 -> Br10 [label="", style=solid];
}
```

Caption: Chemical structure of **4-Bromopicolinamide**.

Spectroscopic Profile

The structural features of **4-Bromopicolinamide** give rise to a distinct spectroscopic signature. Understanding this profile is crucial for reaction monitoring and quality control.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The amide (-NH₂) protons would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The aromatic protons' splitting pattern will be complex due to their coupling with each other.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum should display six signals: five for the carbons of the pyridine ring and one for the carbonyl carbon of the amide group, which would be the most downfield signal.
- Infrared (IR) Spectroscopy: Key diagnostic peaks would include N-H stretching vibrations for the primary amide around 3100-3500 cm⁻¹, a strong C=O (amide I band) stretch around 1650-1680

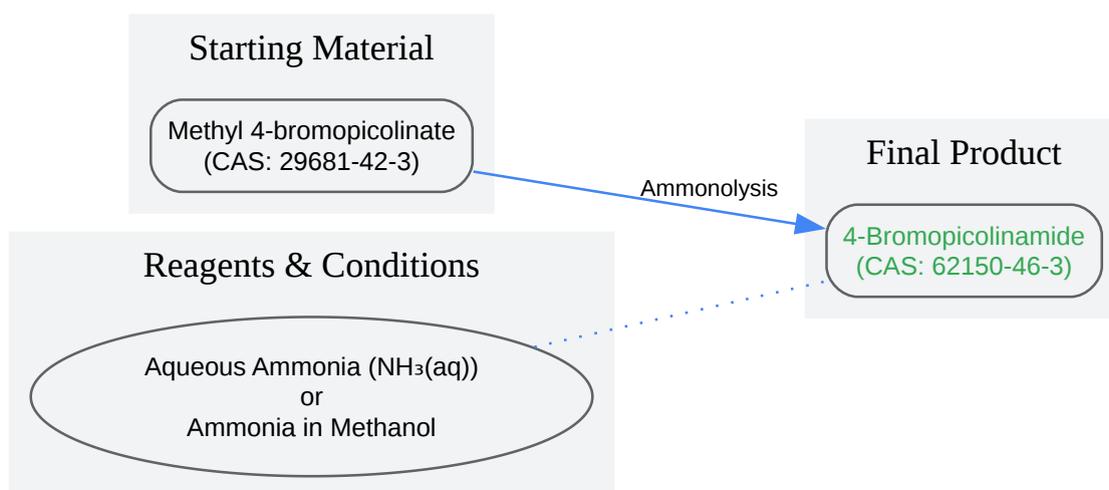
cm^{-1} , and C=C/C=N stretching vibrations in the $1400\text{-}1600\text{ cm}^{-1}$ region, characteristic of the pyridine ring.[5][6]

- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M^+) and the $(M+2)^+$ peak with nearly equal intensity (approximately 1:1 ratio), which is definitive for the presence of a single bromine atom.[7] Fragmentation would likely involve the loss of the amide group.

Synthesis and Reactivity

Synthesis Pathway

4-Bromopicolinamide is typically synthesized from its corresponding acid or ester derivative. A common laboratory-scale synthesis involves the amidation of a 4-bromopicolinate ester.



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Caption: A common synthetic route to **4-Bromopicolinamide**.

Core Reactivity

The reactivity of **4-Bromopicolinamide** is dictated by its three key structural components:

- Pyridine Ring Bromine: The C-Br bond is the most versatile site for modification. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck,

and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amino groups) at the 4-position of the pyridine ring.

- **Amide Group:** The carboxamide group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions. It can also be dehydrated to a nitrile. The N-H bonds can participate in hydrogen bonding, which is a crucial aspect of its role in medicinal chemistry scaffolds.[8]
- **Pyridine Nitrogen:** The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be protonated to form pyridinium salts or alkylated to form quaternary pyridinium compounds.

Applications in Research and Drug Development

The picolinamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets.[9][10] **4-Bromopicolinamide** serves as an ideal starting point for elaborating on this scaffold.

- **Drug Discovery:** It is a key intermediate in the synthesis of inhibitors for various enzymes and modulators for receptors. The ability to perform cross-coupling at the bromine position allows for the systematic exploration of the chemical space around the core scaffold, a fundamental process in lead optimization.[11][12] Pyridone-containing molecules, often derived from picolinamides, have shown a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[9]
- **Materials Science:** Substituted pyridines are used in the development of ligands for metal complexes, functional polymers, and organic light-emitting diodes (OLEDs). The reactivity of the C-Br bond allows for the incorporation of the **4-Bromopicolinamide** unit into larger conjugated systems.

Safety and Handling

As a laboratory chemical, **4-Bromopicolinamide** must be handled with appropriate care. The Globally Harmonized System (GHS) classifications indicate potential hazards.

Hazard Class	GHS Statement Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed.[3]
Skin Irritation	H315	Causes skin irritation.[3]
Eye Irritation	H319	Causes serious eye irritation.[3]
Specific Target Organ Toxicity	H335	May cause respiratory irritation. [3]

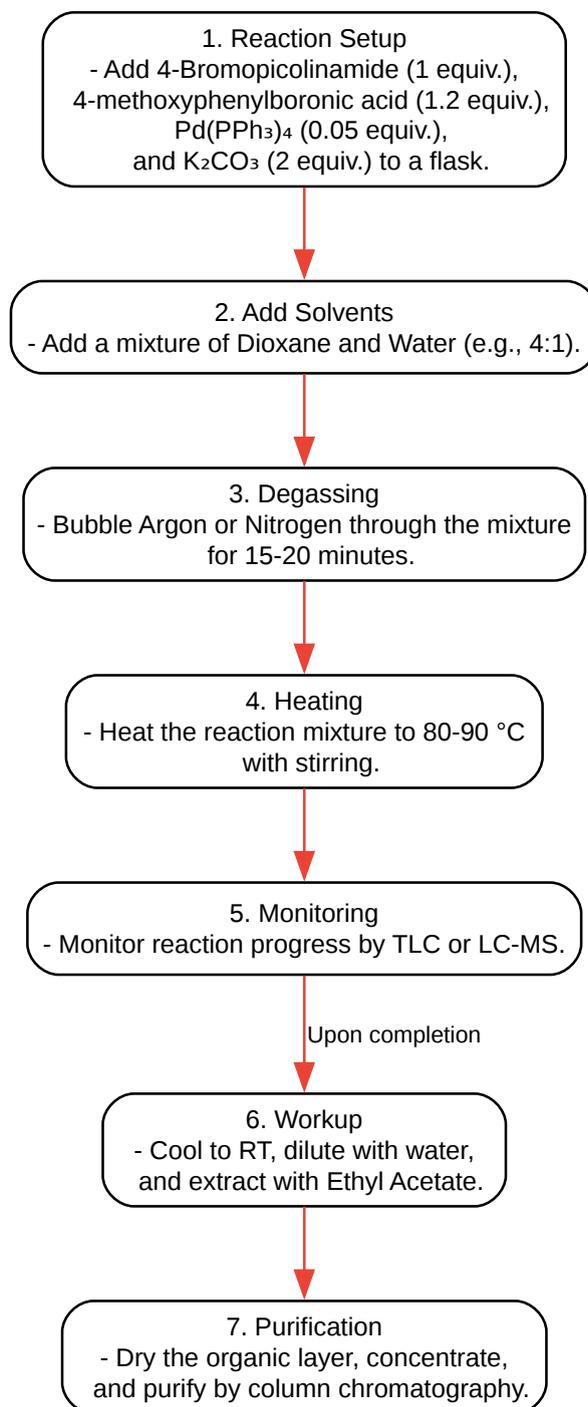
Handling Protocols:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13]
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[13]
 - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

Exemplary Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a representative Suzuki cross-coupling reaction to illustrate the utility of **4-Bromopicolinamide** as a synthetic intermediate.

Objective: To synthesize 4-(4-methoxyphenyl)picolinamide from **4-Bromopicolinamide** and 4-methoxyphenylboronic acid.



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Caption: Experimental workflow for a Suzuki coupling reaction.

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried round-bottom flask, add **4-Bromopicolinamide** (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).
- **Heating:** Heat the reaction mixture to 90°C and stir vigorously overnight.
- **Reaction Monitoring:** Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract three times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 4-(4-methoxyphenyl)picolinamide.

Conclusion

4-Bromopicolinamide, identified by CAS number 62150-46-3, is a cornerstone intermediate for chemical synthesis. Its well-defined physical and chemical properties, coupled with the strategic placement of reactive functional groups, make it an invaluable tool for researchers. Its primary utility in palladium-catalyzed cross-coupling reactions enables the efficient construction of diverse molecular architectures, which is particularly vital for accelerating the discovery and development of novel therapeutic agents and advanced materials. Adherence to established safety protocols is essential when handling this compound to ensure a safe and effective research environment.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromopicolinamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1331220#4-bromopicolinamide-cas-number-and-properties\]](https://www.benchchem.com/product/b1331220#4-bromopicolinamide-cas-number-and-properties)

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